N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Description
The compound N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide; hydrochloride features a benzamide core modified with three distinct moieties:
- A diethylaminoethyl group (enhancing solubility via protonation in hydrochloride form).
- A 1,3-dioxolo[4,5-f][1,3]benzothiazole fused ring system (contributing to aromatic interactions and metabolic stability).
The hydrochloride salt likely improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S.ClH/c1-3-27(4-2)11-12-28(25-26-18-13-19-20(34-15-33-19)14-21(18)35-25)24(32)16-5-7-17(8-6-16)29-22(30)9-10-23(29)31;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCXCCYZHEEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, while the dioxolobenzothiazolyl moiety is incorporated via a cyclization reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Hydrochloride Salt: The target’s diethylaminoethyl group, when protonated, enhances solubility compared to neutral analogs like those in and .
- Heterocyclic Complexity: The fused dioxolobenzothiazole in the target compound distinguishes it from simpler thiazole/thiazolidinedione derivatives () and amino acid conjugates (). This moiety may improve metabolic stability or receptor binding.
- Synthesis : Carbodiimide coupling (EDCI/HOBt) is a common method for benzamide derivatives, as seen in and . The target compound likely follows a similar protocol.
Limitations in Available Data
- Target-Specific Data: No direct experimental data (e.g., melting points, bioactivity) for the target compound is provided in the evidence. Structural inferences are drawn from analogs.
- Contradictions : While and use similar coupling reagents, solvent choices (DMF vs. DCM) and bases (triethylamine vs. DIPEA) vary, which may affect reaction efficiency or purity .
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride (CAS No. 1052537-76-4) is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several distinct structural components:
- Diethylaminoethyl group : Enhances solubility and may influence biological interactions.
- Dioxolobenzothiazole moiety : Known for various biological activities including antimicrobial effects.
- Dioxopyrrolidinylbenzamide core : Suggests potential in modulating enzyme activity.
The molecular formula is , with a molecular weight of 531.0 g/mol. Its hydrochloride form improves stability and solubility in aqueous environments, which is crucial for biological assays.
The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors or enzymes, potentially modulating their activity. This may involve:
- Binding to active sites : Altering the conformation of target proteins.
- Influencing signaling pathways : Resulting in changes in cellular functions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance:
- Compounds similar to the target compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/ml .
The presence of electron-withdrawing groups in benzothiazole derivatives has been linked to enhanced antibacterial and antifungal activities .
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation by:
- Targeting specific pathways involved in tumorigenesis.
- Inducing apoptosis in cancer cells.
A study highlighted the synthesis of benzothiazole compounds that demonstrated moderate to potent inhibitory activities against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial activity. The minimal inhibitory concentration (MIC) for certain compounds was found to be as low as 50 μg/mL against multiple pathogens .
Study 2: Anticancer Activity
In vitro studies on synthesized derivatives showed promising results in inhibiting growth in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines. The most potent compounds exhibited IC50 values below 10 μM, indicating strong anticancer potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 531.0 g/mol |
| CAS Number | 1052537-76-4 |
| Antimicrobial MIC | 50 μg/mL (various strains) |
| Anticancer IC50 | <10 μM (selected compounds) |
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The compound’s complexity arises from its benzamide core, [1,3]dioxolo-benzothiazole, and pyrrolidinedione substituents. Key steps include:
- Heterocycle formation : The benzothiazole moiety may require cyclization via Appel’s salt (4-chloro-5H-1,2,3-dithiazolium chloride) reactions with N-nucleophiles, as demonstrated for analogous dithiazoles .
- Amide coupling : Use of activating agents like HATU or EDCI for the benzamide linkage, ensuring minimal racemization .
- Salt formation : Hydrochloride salt preparation via acid titration, monitored by pH and crystallography .
- Optimization : Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent polarity) to maximize yield .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : 1H/13C NMR to resolve diastereotopic protons in the diethylaminoethyl group and confirm benzothiazole/dioxolane connectivity. 2D-COSY and NOESY detect spatial proximity of substituents .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₇ClN₄O₆S) and detect isotopic patterns for chlorine .
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinedione at ~1750 cm⁻¹) .
- X-ray crystallography : Definitive proof of stereochemistry and salt formation .
Q. How can solubility and stability profiles be systematically evaluated for this hydrochloride salt?
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry or HPLC-UV quantification .
- Stability : Accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of dioxolane or pyrrolidinedione) .
Advanced Research Questions
Q. What strategies are effective in elucidating the compound’s potential biological targets?
- In vitro screening : Prioritize assays based on structural analogs (e.g., benzothiazoles with antimicrobial/antitumor activity ). Test against bacterial panels (MIC assays) or cancer cell lines (MTT assays) .
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Computational docking : Map the compound’s 3D structure (from DFT calculations) to enzyme active sites (e.g., kinases, proteases) via AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
- Analog synthesis : Modify substituents (e.g., replace diethylaminoethyl with morpholine, alter dioxolane ring size) and compare bioactivity .
- Pharmacophore modeling : Identify essential groups (e.g., benzamide carbonyl, dioxolane oxygen) using Schrödinger’s Phase .
- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis), guiding structural stabilization .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Dose-response validation : Re-test conflicting results with standardized protocols (e.g., fixed cell density in cytotoxicity assays) .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .
- Synergy studies : Evaluate combinatorial effects with known inhibitors to clarify mechanistic pathways .
Methodological Considerations Table
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
